molecular formula C22H38N2O6 B12317847 tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate;tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate;tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B12317847
M. Wt: 426.5 g/mol
InChI Key: NPFVZAJPDLUZDS-BVRIPTSRSA-N
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Description

tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[310]hexane-3-carboxylate and tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[310]hexane-3-carboxylate are stereoisomers of a bicyclic compound featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl esters can be achieved through various methods. One efficient approach involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

Industrial production of tert-butyl esters often employs similar flow microreactor systems due to their scalability and efficiency. These systems enable continuous production, which is advantageous for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

tert-butyl esters undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters or amides

Scientific Research Applications

tert-butyl esters have a wide range of applications in scientific research:

    Chemistry: Used as protecting groups in organic synthesis to prevent unwanted reactions at specific sites.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in drug formulation to enhance the stability and bioavailability of active compounds.

    Industry: Applied in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of tert-butyl esters involves their ability to act as protecting groups in chemical reactions. By temporarily masking reactive sites, these compounds allow for selective reactions to occur at other positions within a molecule. This selective reactivity is crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl acetate
  • tert-butyl chloride
  • tert-butyl alcohol

Comparison

tert-butyl esters are unique due to their ability to act as protecting groups in organic synthesis. Unlike tert-butyl acetate and tert-butyl chloride, which are primarily used as solvents or intermediates, tert-butyl esters are specifically designed to protect functional groups during chemical reactions. tert-butyl alcohol, on the other hand, is commonly used as a solvent and a precursor in various chemical syntheses but does not offer the same protective capabilities as tert-butyl esters.

Properties

Molecular Formula

C22H38N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate;tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/2C11H19NO3/c2*1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h2*8,13H,4-7H2,1-3H3/t2*8-,11+/m10/s1

InChI Key

NPFVZAJPDLUZDS-BVRIPTSRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)CO.CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)CO.CC(C)(C)OC(=O)N1CC2CC2(C1)CO

Origin of Product

United States

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